molecular formula C15H21Br B2927307 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene CAS No. 1367608-52-3

1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene

Cat. No.: B2927307
CAS No.: 1367608-52-3
M. Wt: 281.237
InChI Key: BYKDCOIEMLYUKU-MQMHXKEQSA-N
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Description

1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a 4-ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene can be synthesized through a multi-step process involving the bromination of 4-(4-ethylcyclohexyl)toluene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of the methyl group with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or thiols (SH).

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Nucleophilic Substitution: Corresponding substituted benzene derivatives.

    Oxidation: Alcohols or carboxylic acids.

    Reduction: 4-(4-ethylcyclohexyl)toluene.

Scientific Research Applications

1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Research: Potential precursor for the development of new drugs and therapeutic agents.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    1-(Bromomethyl)-4-methylbenzene: Similar structure but lacks the 4-ethylcyclohexyl group.

    1-(Chloromethyl)-4-(4-ethylcyclohexyl)benzene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Uniqueness: 1-(Bromomethyl)-4-(4-ethylcyclohexyl)benzene is unique due to the presence of both a bromomethyl group and a 4-ethylcyclohexyl group, which imparts distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable compound for specific synthetic and industrial applications.

Properties

IUPAC Name

1-(bromomethyl)-4-(4-ethylcyclohexyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21Br/c1-2-12-3-7-14(8-4-12)15-9-5-13(11-16)6-10-15/h5-6,9-10,12,14H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKDCOIEMLYUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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